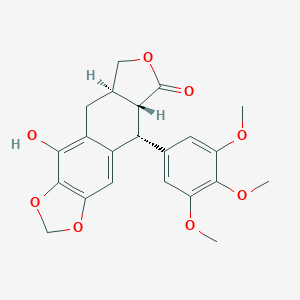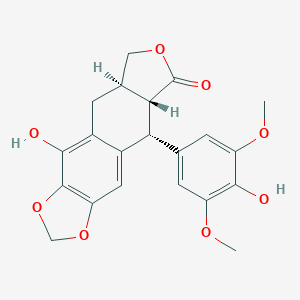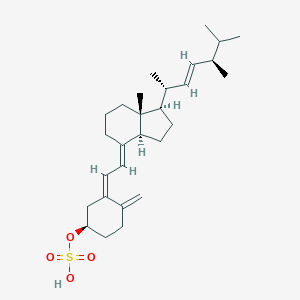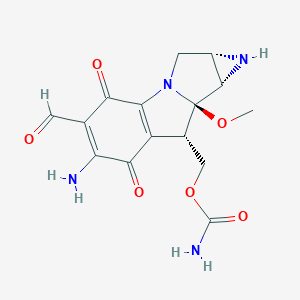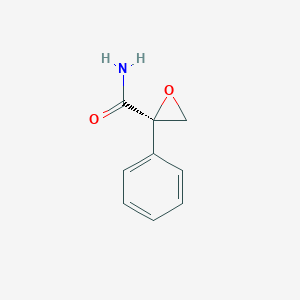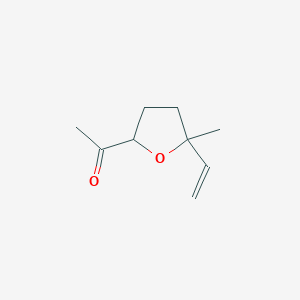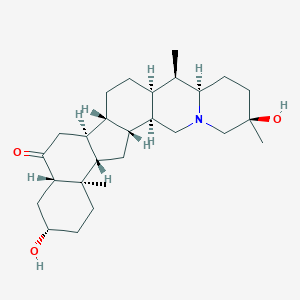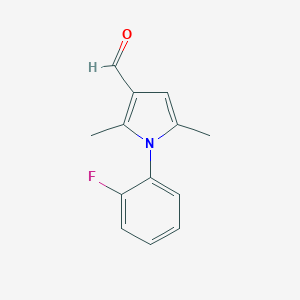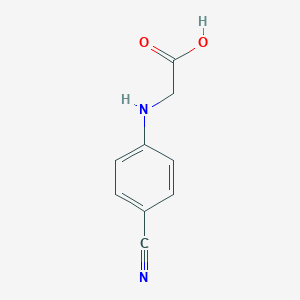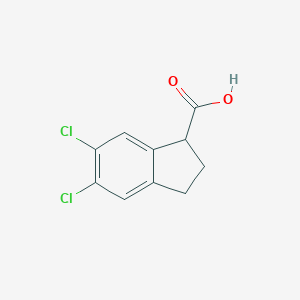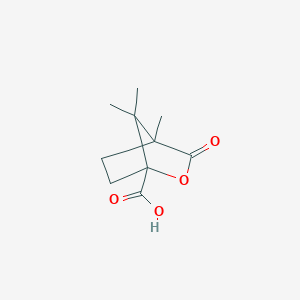![molecular formula C16H16Cl2N4O4 B125623 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-34-6](/img/structure/B125623.png)
2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione
Übersicht
Beschreibung
2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione, also known as BMN-673, is a potent and selective inhibitor of the poly(ADP-ribose) polymerase (PARP) family of enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Wirkmechanismus
2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione selectively inhibits PARP enzymes, which play a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has been shown to be a more potent inhibitor of PARP than other PARP inhibitors, such as olaparib and veliparib.
Biochemische Und Physiologische Effekte
2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has been shown to have a selective effect on cancer cells, with minimal effects on normal cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has also been shown to enhance the efficacy of chemotherapy and radiation therapy by increasing the sensitivity of cancer cells to these treatments.
Vorteile Und Einschränkungen Für Laborexperimente
2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has several advantages for lab experiments, including its potency and selectivity for PARP inhibition. However, its high cost and limited availability may be a limitation for some labs.
Zukünftige Richtungen
There are several future directions for the study of 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione. One area of research is the identification of biomarkers that can predict response to 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione treatment. Another area of research is the combination of 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione with other targeted therapies, such as immune checkpoint inhibitors, to enhance its efficacy. Additionally, the development of more potent and selective PARP inhibitors, based on the structure of 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione, is an area of active research.
Wissenschaftliche Forschungsanwendungen
2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has been shown to be effective in enhancing the efficacy of chemotherapy and radiation therapy in various cancer types, including ovarian, breast, and lung cancer. 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has also been shown to have a favorable safety profile, with manageable side effects.
Eigenschaften
CAS-Nummer |
143430-34-6 |
|---|---|
Produktname |
2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione |
Molekularformel |
C16H16Cl2N4O4 |
Molekulargewicht |
399.2 g/mol |
IUPAC-Name |
2,7-bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C16H16Cl2N4O4/c1-21-7(5-17)19-11-9(15(21)23)13(25-3)12-10(14(11)26-4)16(24)22(2)8(6-18)20-12/h5-6H2,1-4H3 |
InChI-Schlüssel |
DYGLJHDQRPDZML-UHFFFAOYSA-N |
SMILES |
CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)CCl)C)OC)CCl |
Kanonische SMILES |
CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)CCl)C)OC)CCl |
Synonyme |
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(chloromethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

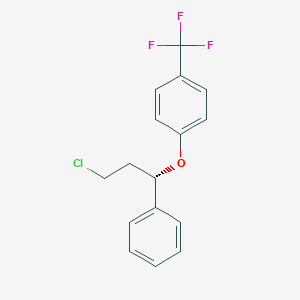
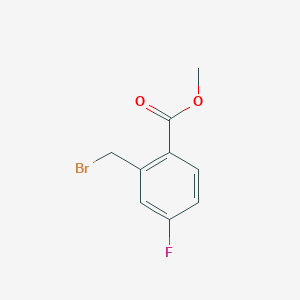
![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)
